Cyclopentenylferrocene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

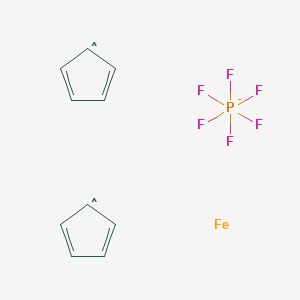

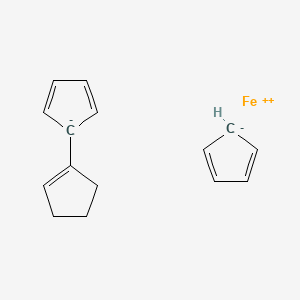

Cyclopentenylferrocene, also known as (1-Cyclopentenyl)ferrocene, is an organometallic compound with the molecular formula C15H16Fe . It has a molecular weight of 252.13 g/mol .

Molecular Structure Analysis

Cyclopentenylferrocene consists of two cyclopentadienyl rings bound to a central iron atom . The InChI string for Cyclopentenylferrocene isInChI=1S/C10H11.C5H5.Fe/c1-2-6-9(5-1)10-7-3-4-8-10;1-2-4-5-3-1;/h1-2,5-7H,3-4,8H2;1-5H;/q2*-1;+2 . Physical And Chemical Properties Analysis

Cyclopentenylferrocene is a solid at 20 degrees Celsius . It has a molecular weight of 252.13 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 .科学的研究の応用

Cancer Research

Ferrocene-based compounds, including Cyclopentenylferrocene, have been actively researched for medicinal applications, particularly in cancer research . Some ferrocenyl derivatives have shown high activity against several diseases, including cancer .

Electrocatalysts

The fascinating electrochemical properties of ferrocene have inspired researchers to develop ferrocene-based electrocatalysts for a wide variety of applications . Ferrocene and its derivatives can function as a potential redox medium that promotes electron transfer rates, thereby enhancing the reaction kinetics and electrochemical responses of the device .

Energy Conversion and Storage

Due to their versatile redox chemistry and catalytic activities, ferrocene-based electrocatalysts are widely employed in various energy-related systems .

Environmental Sensing

Ferrocene-based compounds are used in environmental sensing due to their outstanding electrocatalytic activity at lower operating potentials .

Polymer Chemistry

Ferrocenyl-based compounds have applications in polymer chemistry as redox dynamic polymers and dendrimers .

Materials Science

In materials science, these compounds are used as bioreceptors .

Pharmacology

Ferrocene-based compounds have found applications in pharmacology .

Nonlinear Optics

作用機序

Target of Action

Cyclopentenylferrocene, also known as Ferrocene, (1-cyclopenten-1-yl)-, primarily targets the Glutathione Peroxidase 4 (GPX4) . GPX4 is a unique mammalian enzyme that can reduce lipid hydroperoxides to their corresponding alcohols . It plays a crucial role in preventing lipid peroxidation, a process that can lead to cell death .

Mode of Action

Cyclopentenylferrocene interacts with GPX4, inhibiting its function . This inhibition leads to an increase in lipid peroxidation, causing a form of programmed cell death known as ferroptosis . Ferrocene derivatives have been found to participate in important metal-specific modes of action that contribute to the overall therapeutic efficacy of the molecules .

Biochemical Pathways

The inhibition of GPX4 by Cyclopentenylferrocene affects the lipid metabolism, reactive oxygen species (ROS) biology, and iron regulation pathways . The compound’s interaction with GPX4 impairs the enzyme’s ability to reduce lipid hydroperoxides, leading to an increase in lipid peroxidation and ROS . This increase in ROS and lipid peroxidation triggers ferroptosis, a form of cell death .

Pharmacokinetics

The compound’s ferrocenyl moiety is known to maintain the inhibition capacity of certain molecules with gpx4 .

Result of Action

The result of Cyclopentenylferrocene’s action is the induction of ferroptosis, a form of programmed cell death . By inhibiting GPX4 and increasing lipid peroxidation and ROS, Cyclopentenylferrocene can trigger cell death, thereby attenuating tumor growth in vivo .

Action Environment

The action of Cyclopentenylferrocene can be influenced by various environmental factors. For instance, ion-pairing has been found to lower the energy necessary for the reduction of the ferricenium ion, affecting the compound’s action . Additionally, the solvent dielectric constant can influence the energy barrier for rotation around the metal–ligand bond in ferricenium derivatives .

特性

IUPAC Name |

cyclopenta-1,3-diene;5-(cyclopenten-1-yl)cyclopenta-1,3-diene;iron(2+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11.C5H5.Fe/c1-2-6-9(5-1)10-7-3-4-8-10;1-2-4-5-3-1;/h1-2,5-7H,3-4,8H2;1-5H;/q2*-1;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHQGWZCFPIJOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)[C-]2C=CC=C2.[CH-]1C=CC=C1.[Fe+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Fe |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ferrocene, (1-cyclopenten-1-yl)- | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。